2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a molecular formula of C24H24N2O6. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a benzaldehyde derivative with an amine.
Introduction of the benzoyl group: This step involves the acylation of the tetrahydroisoquinoline core using benzoyl chloride in the presence of a base.
Attachment of the nitrophenoxy group: This step involves the nucleophilic substitution of a nitrophenol derivative with a suitable leaving group on the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the benzoyl and nitrophenoxy groups, which impart distinct chemical and biological properties compared to other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C25H24N2O6/c1-31-23-14-18-12-13-26(25(28)17-6-4-3-5-7-17)22(21(18)15-24(23)32-2)16-33-20-10-8-19(9-11-20)27(29)30/h3-11,14-15,22H,12-13,16H2,1-2H3 |
InChI Key |
LNYLBLJBUIUDMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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